molecular formula C10H10O3 B14080459 4-phenoxybut-2-enoic acid

4-phenoxybut-2-enoic acid

Cat. No.: B14080459
M. Wt: 178.18 g/mol
InChI Key: ZOIZRXWCNRPRJL-UHFFFAOYSA-N
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Description

4-Phenoxybut-2-enoic acid is an organic compound with the molecular formula C10H10O3. It is characterized by a phenoxy group attached to a butenoic acid backbone. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenoxybut-2-enoic acid can be synthesized through various methods. One common approach involves the reaction of phenol with crotonic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxybut-2-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

4-Phenoxybut-2-enoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-phenoxybut-2-enoic acid involves its interaction with specific molecular targets and pathways The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

4-Phenoxybut-2-enoic acid can be compared with other similar compounds, such as:

  • 4-Phenoxy-2,3-dehydrobutyric acid
  • 4-Phenoxybutanoic acid

These compounds share structural similarities but differ in their chemical properties and reactivity. The unique structure of this compound makes it particularly valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

4-phenoxybut-2-enoic acid

InChI

InChI=1S/C10H10O3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)

InChI Key

ZOIZRXWCNRPRJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC=CC(=O)O

Origin of Product

United States

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